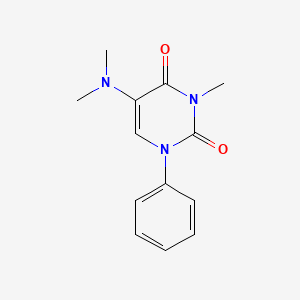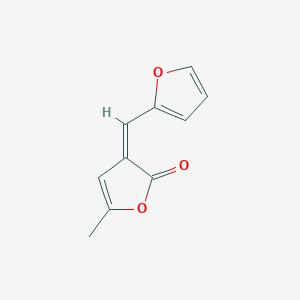
3-(Furan-2-ylmethylene)-5-methylfuran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Furan-2-ylmethylene)-5-methylfuran-2(3H)-one is an organic compound that belongs to the furan family. Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom. This particular compound is notable for its unique structure, which includes two furan rings connected by a methylene bridge.
Vorbereitungsmethoden
The synthesis of 3-(Furan-2-ylmethylene)-5-methylfuran-2(3H)-one typically involves the condensation of furan-2-carbaldehyde with 5-methylfuran-2(3H)-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The product is then purified through recrystallization or column chromatography .
Analyse Chemischer Reaktionen
3-(Furan-2-ylmethylene)-5-methylfuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
3-(Furan-2-ylmethylene)-5-methylfuran-2(3H)-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(Furan-2-ylmethylene)-5-methylfuran-2(3H)-one involves its interaction with specific molecular targets. In antibacterial applications, it inhibits the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan biosynthesis. In anticancer research, the compound is believed to inhibit enzymes like topoisomerase, which are crucial for DNA replication and cell division .
Vergleich Mit ähnlichen Verbindungen
3-(Furan-2-ylmethylene)-5-methylfuran-2(3H)-one can be compared with other furan derivatives, such as:
Furan-2-carbaldehyde: A precursor in the synthesis of various furan compounds.
5-Methylfuran-2(3H)-one: Another furan derivative with similar chemical properties.
2-Furylmethanethiol: Known for its strong odor and use in flavoring.
The uniqueness of this compound lies in its dual furan ring structure, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C10H8O3 |
|---|---|
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
(3Z)-3-(furan-2-ylmethylidene)-5-methylfuran-2-one |
InChI |
InChI=1S/C10H8O3/c1-7-5-8(10(11)13-7)6-9-3-2-4-12-9/h2-6H,1H3/b8-6- |
InChI-Schlüssel |
XCVQQBHDOYUYDL-VURMDHGXSA-N |
Isomerische SMILES |
CC1=C/C(=C/C2=CC=CO2)/C(=O)O1 |
Kanonische SMILES |
CC1=CC(=CC2=CC=CO2)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


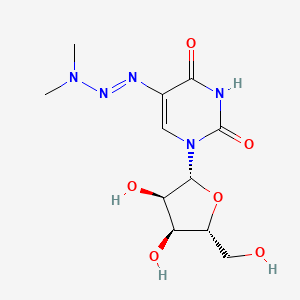

![Ethyl 4-(3-(methyl(2-oxobenzo[d]oxazol-3(2H)-yl)amino)benzamido)benzoate hydrate](/img/structure/B12915946.png)
![5'-Deoxy-5'-{[3-(methylsulfanyl)propyl]amino}adenosine](/img/structure/B12915952.png)
![ethyl 2-benzylsulfanyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12915959.png)

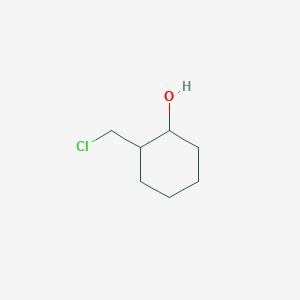

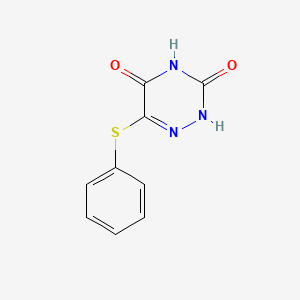
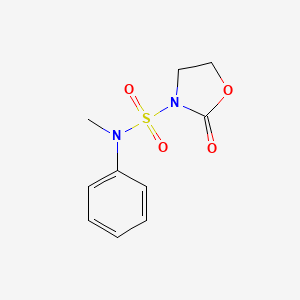
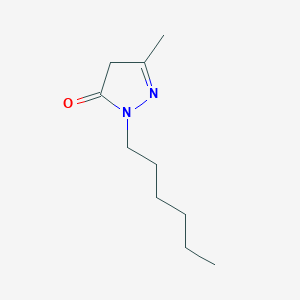
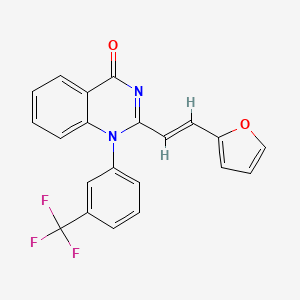
![2,2'-([1,1'-Bipyrrole]-2,5-diyl)diacetonitrile](/img/structure/B12916001.png)
